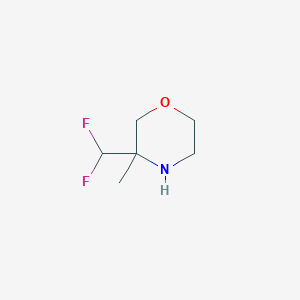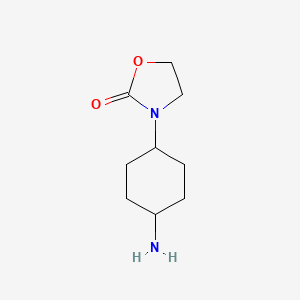
3-(4-Aminocyclohexyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminocyclohexyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanol with phosgene or its derivatives to form the oxazolidinone ring. This process can be carried out under various conditions, including the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction is usually performed at room temperature and requires careful control of the reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminocyclohexyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions to form various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring. These products can have diverse applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
3-(4-Aminocyclohexyl)oxazolidin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed with this class of compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(4-Aminocyclohexyl)oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic used to treat various bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved pharmacokinetic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for different substitution patterns and potentially novel applications in scientific research and industry. Its specific interactions with bacterial ribosomes and its potential as a chiral auxiliary in organic synthesis further highlight its uniqueness .
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2 |
Clé InChI |
TVSNZBRBUVINOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)N2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


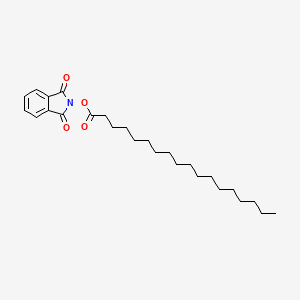


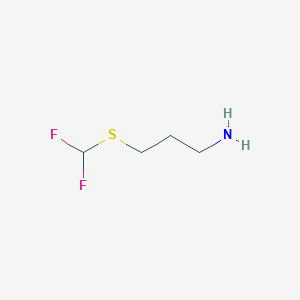
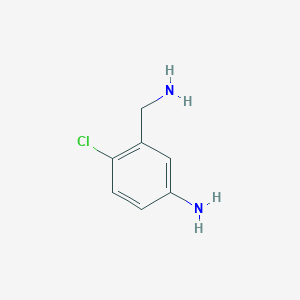


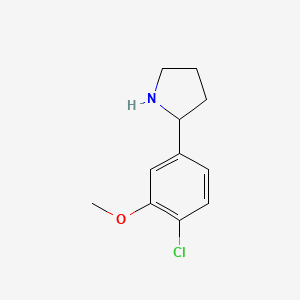
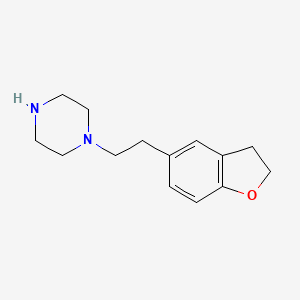
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)
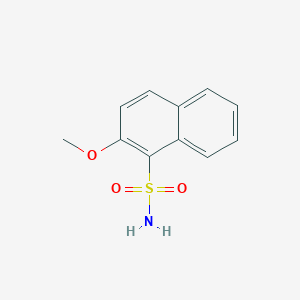
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)

